Merestinib dihydrochloride

Description

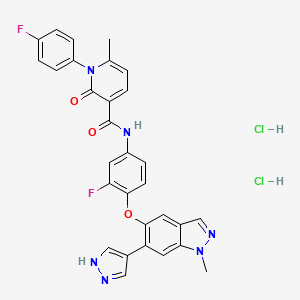

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206801-37-7 | |

| Record name | Merestinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERESTINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Merestinib Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merestinib (formerly LY2801653) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers.[1] This technical guide provides an in-depth overview of the mechanism of action of Merestinib dihydrochloride, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. Merestinib is a Type-II ATP-competitive inhibitor, demonstrating a slow-off binding kinetics with its primary target, the MET tyrosine kinase.[1] It also exhibits significant inhibitory activity against a range of other clinically relevant kinases, including AXL, MST1R (RON), MERTK, TEK, ROS1, DDR1/2, FLT3, and the NTRK family.[2][3] This multi-targeted profile allows Merestinib to disrupt key oncogenic signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.

Core Mechanism of Action: Multi-Kinase Inhibition

Merestinib functions by competitively binding to the ATP-binding pocket of its target kinases. As a Type-II inhibitor, it specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped.[1] This mode of inhibition often leads to a longer residence time on the target protein compared to Type-I inhibitors, contributing to a durable pharmacodynamic effect.[1][4]

The primary target of Merestinib is the c-Met receptor tyrosine kinase, a key driver in many human cancers.[5] Aberrant MET signaling, through overexpression, gene amplification, or mutation, is associated with poor prognosis and resistance to other targeted therapies.[5] Merestinib potently inhibits MET autophosphorylation and disrupts its downstream signaling cascades.[4][6]

Beyond MET, Merestinib has demonstrated potent, nanomolar-range inhibition of a panel of other kinases, classifying it as a multi-kinase inhibitor. This broad-spectrum activity is crucial to its anti-tumor effects, as it can simultaneously block redundant or compensatory signaling pathways that might otherwise lead to therapeutic resistance.

Quantitative Kinase Inhibition Profile

The inhibitory activity of Merestinib against a panel of kinases has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target Kinase | Inhibition Constant (Ki) | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | References |

| MET | 2 nM | 4.7 nM | 35.2 ± 6.9 nM (H460) 59.2 nM (S114) | [1][4][7] |

| AXL | - | 2 nM | - | [3][4] |

| DDR1 | - | 0.1 nM | - | [3][4] |

| FLT3 | - | 7 nM | - | [3][4] |

| MST1R (RON) | - | 11 nM | - | [3][4] |

| MERTK | - | 10 nM | - | [3][4] |

| MKNK1/2 | - | 7 nM | - | [3][4] |

| DDR2 | - | 7 nM | - | [3][4] |

| TYRO3 | - | 28 nM | - | [4] |

| PDGFRA | - | 41 nM | - | [4] |

| TEK | - | 63 nM | - | [3][4] |

| ROS1 | - | 23 nM | - | [7] |

| NTRK1 | 20 nM (Kd) | - | - | [2] |

| NTRK2 | 92 nM (Kd) | - | - | [2] |

| NTRK3 | 54 nM (Kd) | - | - | [2] |

Visualization of Key Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by Merestinib.

Caption: Merestinib inhibits HGF-induced MET receptor phosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Caption: Merestinib inhibits NTRK receptor phosphorylation, disrupting downstream signaling cascades like PI3K/AKT and RAS/MAPK.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing a kinase inhibitor like Merestinib.

Caption: A general workflow for characterizing a kinase inhibitor, from initial biochemical screening to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Merestinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of Merestinib to inhibit the enzymatic activity of purified kinases.

-

Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the target kinase.

-

Materials:

-

Purified recombinant kinase (e.g., MET, AXL, NTRK1).

-

Specific substrate peptide for each kinase.

-

[γ-³³P]ATP.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

P81 phosphocellulose paper.

-

Phosphoric acid wash buffer (0.75%).

-

Scintillation counter and fluid.

-

-

Protocol:

-

Prepare serial dilutions of Merestinib in assay buffer containing a final DMSO concentration of ≤1%.

-

In a 96-well plate, add 10 µL of the diluted Merestinib or DMSO (vehicle control).

-

Add 20 µL of a solution containing the kinase and its specific substrate peptide to each well.

-

Pre-incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell-Based MET Phosphorylation Assay (Western Blot)

This assay assesses the ability of Merestinib to inhibit MET phosphorylation in a cellular context.

-

Principle: Uses specific antibodies to detect the phosphorylated form of the MET receptor in cell lysates after treatment with Merestinib.

-

Cell Line: NCI-H441 (MET overexpressing) or other relevant cell lines.

-

Materials:

-

NCI-H441 cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Protocol:

-

Seed NCI-H441 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Merestinib (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total MET and loading controls (e.g., β-actin) to ensure equal protein loading.

-

Cell Proliferation Assay (WST-1)

This assay measures the effect of Merestinib on the metabolic activity of cancer cells, which is an indicator of cell proliferation.

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Cell Line: MKN-45 (MET-amplified gastric cancer) or other sensitive cell lines.

-

Materials:

-

MKN-45 cells.

-

96-well cell culture plates.

-

This compound.

-

WST-1 reagent.

-

Microplate reader.

-

-

Protocol:

-

Seed MKN-45 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Allow the cells to attach for 24 hours.

-

Add 100 µL of medium containing serial dilutions of Merestinib (or DMSO for control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for an additional 1-4 hours, until a visible color change is observed.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of Merestinib in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of Merestinib on tumor growth is monitored over time.

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: U-87 MG (glioblastoma with MET autocrine loop) or MKN-45.

-

Materials:

-

U-87 MG cells.

-

Matrigel.

-

This compound formulated for oral gavage (e.g., in 1% Na-CMC/0.25% Tween-80).

-

Calipers for tumor measurement.

-

-

Protocol:

-

Harvest U-87 MG cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

-

Administer Merestinib (e.g., 3, 6, 12 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).

-

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of MET, NTRK, and other key oncogenic drivers. Its classification as a Type-II inhibitor confers favorable pharmacodynamic properties, including a long target residence time. The comprehensive preclinical data, derived from a suite of biochemical, cellular, and in vivo experiments, demonstrates its ability to effectively block critical cancer signaling pathways, inhibit cell proliferation, and suppress tumor growth. This in-depth understanding of its mechanism of action provides a strong rationale for its clinical investigation in cancers harboring alterations in its target kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

- 1. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merestinib - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LY2801653 Dihydrochloride: A c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2801653, also known as Merestinib, is a potent, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway through mechanisms such as c-Met overexpression, gene amplification, or mutations is strongly associated with tumor growth and metastasis in numerous cancers.[3] LY2801653 is a type-II ATP-competitive inhibitor, demonstrating a slow-off rate from the c-Met kinase, which contributes to its prolonged pharmacodynamic effects.[3][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data on LY2801653, with a focus on its mechanism of action, quantitative inhibitory activity, and detailed experimental methodologies.

Chemical Properties and Mechanism of Action

LY2801653 dihydrochloride is the salt form of Merestinib. As a type-II inhibitor, it binds to the inactive "DFG-out" conformation of the c-Met kinase domain, offering a high degree of selectivity and potency.[7] This mode of binding also allows for activity against a range of c-Met activating mutations.[7]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of LY2801653

| Target Kinase | Parameter | Value (nM) |

| c-Met | Ki | 2[1][3][6][8][9] |

| MST1R | IC50 | 11[1][8][9] |

| AXL | IC50 | 2[1][8][9] |

| MERTK | IC50 | 10[1][8][9] |

| FLT3 | IC50 | 7[1][8][9] |

| ROS1 | IC50 | 23[8] |

| DDR1 | IC50 | 0.1[1][8][9] |

| DDR2 | IC50 | 7[1][8][9] |

| MKNK1/2 | IC50 | 7[1][8] |

| TEK | IC50 | 63[1][9] |

| TYRO3 | IC50 | 28[1][9] |

| PDGFRA | IC50 | 41[1][9] |

Table 2: Cellular Activity of LY2801653

| Assay | Cell Line | Parameter | Value (nM) |

| c-Met Autophosphorylation | H460 (HGF-stimulated) | IC50 | 35.2 ± 6.9[1][8] |

| c-Met Autophosphorylation | S114 | IC50 | 59.2[1][8] |

Table 3: In Vivo Pharmacokinetics of LY2801653

| Species | Elimination Half-life (t1/2) |

| Mouse | 2.9 hours[6][8] |

| Non-human Primate | 14.3 hours[6][8] |

Table 4: Summary of Efficacy Results from Phase I Clinical Trial (NCT01285037)

| Cancer Type | Treatment Regimen | Best Overall Response |

| Cholangiocarcinoma | Merestinib + Cisplatin | 1 Complete Response (6%), 6 Stable Disease (30%)[8] |

| Cholangiocarcinoma | Merestinib + Gemcitabine + Cisplatin | 3 Partial Responses (19%), 8 Stable Disease (50%)[8] |

| All Cancers (Overall) | Merestinib (monotherapy and combinations) | 60 Stable Disease (32%)[1][2][8] |

Table 5: Common Treatment-Emergent Adverse Events (TEAEs) in Phase I Clinical Trial (NCT01285037)

| Adverse Event Category | Incidence |

| Any Grade TEAEs | 96%[1] |

| Grade ≥3 TEAEs | 40%[1] |

Signaling Pathways and Experimental Workflows

Caption: The c-Met signaling pathway and the inhibitory action of LY2801653.

Caption: General workflow for in vitro evaluation of LY2801653.

Experimental Protocols

HGF-Induced Cell Scattering Assay

This protocol is adapted from studies evaluating the effect of LY2801653 on cell motility.[6][7]

-

Cell Plating: Seed DU145 human prostate cancer cells at a density of 2 x 10³ cells per well in a 96-well poly-D-lysine coated plate.

-

Treatment: Treat the cells with varying concentrations of LY2801653 (prepared in 0.4% DMSO).

-

Stimulation: Immediately following treatment, add human HGF to a final concentration of 20 ng/mL.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Fixation and Staining: Fix the cells with 2% formaldehyde. Stain the actin cytoskeleton with AlexaFluor 488 Phalloidin and counterstain the nuclei with Propidium Iodide.

-

Imaging and Analysis: Quantify the number of cell colonies using a laser-scanning fluorescence microplate cytometer. A colony is defined as a cluster of ≥4 cells. The degree of scattering is inversely proportional to the number of colonies.

c-Met Autophosphorylation Inhibition Assay (ELISA-based)

This protocol outlines a general method for assessing the inhibition of c-Met autophosphorylation.

-

Cell Culture and Stimulation: Culture cells with endogenous or overexpressed c-Met (e.g., H460 or S114 cells) to near confluence in 96-well plates.[1][8] For HGF-dependent models, serum-starve the cells before stimulating with HGF.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of LY2801653 for a specified period.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for total c-Met.

-

Add cell lysates to the wells and incubate to allow c-Met to bind.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on c-Met (e.g., anti-phospho-Met (Y1234/1235)).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

-

-

Data Analysis: Normalize the phospho-Met signal to the total c-Met signal and calculate the IC₅₀ value for LY2801653.

Cell Proliferation (MTS) Assay

This is a common method to assess the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of LY2801653 to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent like PES, to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion

LY2801653 (Merestinib) is a potent, multi-kinase inhibitor with significant activity against c-Met.[9] Preclinical studies have demonstrated its ability to inhibit c-Met signaling, leading to reduced cell proliferation and scattering in vitro and anti-tumor effects in vivo.[3][6][9] The Phase I clinical trial (NCT01285037) has established a tolerable safety profile and recommended Phase II dose, with evidence of anti-cancer activity, particularly in cholangiocarcinoma.[2][8] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on c-Met targeted therapies. Further clinical investigation of LY2801653, both as a monotherapy and in combination regimens, is warranted.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Merestinib's Kinase Promiscuity: A Technical Guide to Non-MET Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the kinase targets of Merestinib (LY2801653) beyond its well-characterized inhibition of the MET receptor tyrosine kinase. Merestinib, a multi-kinase inhibitor, has demonstrated potent activity against a range of other kinases implicated in oncogenesis and other disease processes. Understanding this broader inhibitory profile is critical for elucidating its full mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.

Quantitative Analysis of Merestinib's Kinase Inhibition Profile

Merestinib exhibits potent inhibitory activity against several receptor tyrosine kinases (RTKs) and serine/threonine kinases, in addition to MET. The following table summarizes the in vitro inhibitory potency of Merestinib against its key non-MET targets, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values. These values are critical for comparing the relative sensitivity of different kinases to Merestinib and for informing dose-response studies.

| Kinase Target | Type | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| MET | Receptor Tyrosine Kinase | 4.7 | 2 | Biochemical | [1][2] |

| AXL | Receptor Tyrosine Kinase | 2 | - | Cell-based | [2][3] |

| MERTK | Receptor Tyrosine Kinase | 10 | - | Cell-based | [2][3] |

| MST1R (RON) | Receptor Tyrosine Kinase | 11 | - | Cell-based | [2][3] |

| FLT3 | Receptor Tyrosine Kinase | 7 | - | Cell-based | [2][3] |

| DDR1 | Receptor Tyrosine Kinase | 0.1 | - | Cell-based | [2][3] |

| DDR2 | Receptor Tyrosine Kinase | 7 | - | Cell-based | [2][3] |

| ROS1 | Receptor Tyrosine Kinase | 23 | - | Cell-based | [3] |

| TEK (TIE2) | Receptor Tyrosine Kinase | 63 | - | - | [2] |

| NTRK1/2/3 | Receptor Tyrosine Kinase | - | - | - | [4][5] |

| MKNK1/2 | Serine/Threonine Kinase | 7 | - | Cell-based | [2][3] |

Key Signaling Pathways Targeted by Merestinib

Merestinib's inhibition of these non-MET kinases disrupts critical signaling cascades that drive cell proliferation, survival, migration, and invasion. The following diagrams illustrate the primary signaling pathways affected by Merestinib's activity against its key off-target kinases.

References

- 1. mdpi.com [mdpi.com]

- 2. biomarker.onclive.com [biomarker.onclive.com]

- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Merestinib Dihydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, small-molecule multi-kinase inhibitor.[1] Initially developed as a c-Met (hepatocyte growth factor receptor) inhibitor, it has demonstrated significant activity against a range of other clinically relevant oncogenic kinases.[2][3] This technical guide provides an in-depth overview of the biological activity of Merestinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Merestinib is a type-II ATP-competitive inhibitor of the MET tyrosine kinase.[4][5] It binds to the "DFG-out" conformation of the kinase domain, a characteristic of type-II inhibitors, leading to a slow-off rate and a prolonged pharmacodynamic residence time.[4][6] This interaction effectively blocks the autophosphorylation of MET induced by its ligand, hepatocyte growth factor (HGF), and subsequently disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[1][3] Beyond MET, Merestinib has been shown to be a type II inhibitor of neurotrophic receptor kinase (NTRK) as well.[7][8]

Quantitative Kinase Inhibition Profile

Merestinib exhibits potent inhibitory activity against a panel of kinases. The following tables summarize its in vitro inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from both biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition Data

| Target Kinase | Ki (nM) | IC50 (nM) | Assay Type |

| c-Met | 2 | 4.7 | Cell-free |

| DDR1 | 0.1 | Cell-based | |

| AXL | 2 | Cell-based | |

| FLT3 | 7 | Cell-based | |

| MKNK1/2 | 7 | Cell-based | |

| DDR2 | 7 | Cell-based | |

| MERTK | 10 | Cell-based | |

| MST1R (RON) | 11 | Cell-based | |

| ROS1 | 23 | Cell-based | |

| TYRO3 | 28 | Cell-based | |

| PDGFRA | 41 | Cell-based | |

| TEK | 63 | Cell-based |

Data sourced from multiple references.[4][5][9][10]

Table 2: Cellular Activity of Merestinib

| Cell Line | Assay | IC50 (nM) |

| H460 (HGF-stimulated) | MET autophosphorylation | 35.2 ± 6.9 |

| S114 | MET autophosphorylation | 59.2 |

| KM-12 (TPM3-NTRK1 fusion) | Anchorage-dependent proliferation | 13-105 |

| KM-12 (TPM3-NTRK1 fusion) | Anchorage-independent proliferation | 45-206 |

| Ba/F3 (MET-activating mutations) | Cell Growth | 12-248 |

Data sourced from multiple references.[6][7][9][10]

Key Signaling Pathways Inhibited by Merestinib

Merestinib's primary mechanism involves the inhibition of the c-Met signaling cascade. Upon binding of HGF, MET dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of several pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. Merestinib blocks the initial autophosphorylation step, thereby inhibiting these downstream effects. Additionally, its inhibition of MKNK1/2 impacts the phosphorylation of eIF4E, a critical factor in protein translation.[3][7]

Caption: Merestinib inhibits MET receptor autophosphorylation.

In Vivo Anti-Tumor Activity

Merestinib has demonstrated significant anti-tumor effects in various preclinical xenograft models.[4][6] Efficacy has been observed in models with MET gene amplification (MKN45), MET autocrine signaling (U-87MG, KP4), and MET overexpression (H441).[5][6] Furthermore, in a KM-12 xenograft model with a TPM3-NTRK1 fusion, Merestinib treatment at 24 mg/kg once daily resulted in significant anti-tumor effects.[7] In vivo studies have also highlighted its ability to induce vessel normalization in tumors.[4][5] The 50% target inhibition dose (TED50) for MET phosphorylation has been reported as 1.2 mg/kg, with a 90% target inhibition dose (TED90) of 7.4 mg/kg.[6][9]

Detailed Experimental Protocols

MET Autophosphorylation Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of Merestinib for the inhibition of HGF-induced MET autophosphorylation.

Materials:

-

H460 or S114 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant Human HGF

-

This compound

-

DMSO (for compound dilution)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Phospho-MET (Tyr1234/1235) and total MET antibodies

-

ELISA or Western Blotting reagents

Procedure:

-

Cell Culture: Plate H460 or S114 cells in 96-well plates and grow to 80-90% confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours.

-

Compound Treatment: Prepare a serial dilution of Merestinib in DMSO and then dilute in serum-free media. Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.

-

HGF Stimulation: Add HGF to the wells (final concentration ~50 ng/mL) and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the media, wash the cells with cold PBS, and add lysis buffer.

-

Quantification: Determine the levels of phosphorylated MET and total MET in the cell lysates using a suitable immunoassay method like ELISA or Western Blotting.

-

Data Analysis: Calculate the percentage of inhibition of MET phosphorylation for each Merestinib concentration relative to the HGF-stimulated control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][9]

Caption: Workflow for MET Autophosphorylation Inhibition Assay.

Cell Scattering Assay

This assay assesses the ability of Merestinib to inhibit HGF-induced cell scattering, a hallmark of MET activation.

Materials:

-

DU145 prostate cancer cells

-

Poly-D-lysine coated 96-well plates

-

Complete cell culture medium

-

Recombinant Human HGF

-

This compound

-

Formaldehyde solution

-

AlexaFluor 488 Phalloidin

-

Propidium Iodide

-

Fluorescence microplate cytometer

Procedure:

-

Cell Seeding: Seed approximately 2x10³ DU145 cells per well in poly-D-lysine coated 96-well plates.[5]

-

Treatment: Immediately treat the cells with a range of Merestinib concentrations (e.g., 0.01-10 µM) followed by the addition of human HGF (20 ng/mL).[4][5]

-

Fixation and Staining: Fix the cells with 2% formaldehyde, then stain with AlexaFluor 488 Phalloidin (to visualize the actin cytoskeleton and cell morphology) and counterstain with Propidium Iodide (to visualize nuclei).[5]

-

Quantification: Quantify colony counts using a laser-scanning fluorescence microplate cytometer. A colony is typically defined as a cluster of ≥4 cells.[5]

-

Analysis: Assess the reduction in cell scattering (i.e., the maintenance of compact colonies) in Merestinib-treated wells compared to the HGF-only control.

Clinical Development

Merestinib has been evaluated in Phase I and Phase II clinical trials for various advanced cancers, including biliary tract cancer, non-small cell lung cancer, and other solid tumors.[2][3][11][12] A Phase I study established a tolerable safety profile and a recommended Phase II dose of 120 mg once daily.[3][12] While some clinical trials were terminated for reasons such as funding limitations or not meeting response criteria in unselected populations, the preclinical data strongly support its potential in biomarker-selected patient populations, particularly those with MET exon 14 skipping mutations or NTRK fusions.[11][13]

Conclusion

This compound is a potent multi-kinase inhibitor with a well-defined mechanism of action against c-Met and other oncogenic kinases. Its ability to inhibit key signaling pathways translates to significant anti-tumor activity in preclinical models. The comprehensive data presented in this guide underscore the therapeutic potential of Merestinib and provide a valuable resource for researchers and clinicians in the field of oncology drug development. Further investigation in appropriately selected patient populations is warranted to fully elucidate its clinical utility.

References

- 1. Facebook [cancer.gov]

- 2. Merestinib - Wikipedia [en.wikipedia.org]

- 3. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. A Phase II Study of Merestinib in Non-Small Cell Lung Cancers Harboring MET Exon 14 Mutations and solid tumors with NTRK rearrangements | Dana-Farber Cancer Institute [dana-farber.org]

- 12. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pipeline Moves: Investigator-led trial of Lilly's merestinib in solid tumours terminated [clinicaltrialsarena.com]

The Pharmacodynamics of Merestinib: A Technical Guide for Cancer Research Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Merestinib (LY2801653) in various cancer models. Merestinib is an orally available, small-molecule multi-kinase inhibitor that has demonstrated potent anti-tumor activity in preclinical and clinical settings.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of Merestinib.

Mechanism of Action

Merestinib is a type-II ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) implicated in cancer progression.[3] Its primary targets include MET, AXL, and Neurotrophic Receptor Tyrosine Kinase (NTRK).[2][4] By binding to the kinase domain of these receptors, Merestinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[5]

Inhibition of MET Signaling

The MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in tumorigenesis and metastasis when aberrantly activated.[1] Merestinib is a potent inhibitor of MET, with a dissociation constant (Ki) of 2 nM.[3] It effectively blocks MET autophosphorylation and disrupts downstream signaling cascades.[5][6]

Inhibition of AXL Signaling

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is associated with therapeutic resistance and poor prognosis in several cancers.[7] Merestinib is a highly potent inhibitor of AXL, with a reported IC50 of 2 nM.[6] Inhibition of AXL signaling by Merestinib can overcome drug resistance and enhance the efficacy of other anti-cancer agents.[8]

Inhibition of NTRK Signaling

Merestinib has also been identified as a type II inhibitor of NTRK1, NTRK2, and NTRK3.[4][9] This is significant as NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[10] Merestinib has shown profound tumor growth inhibition in cancer models harboring NTRK fusions, including those with acquired resistance to other NTRK inhibitors.[4][9]

Quantitative In Vitro Activity

The following tables summarize the in vitro inhibitory activity of Merestinib against a panel of kinases and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Merestinib [3][6]

| Kinase Target | IC50 (nM) |

| MET | 4.7 |

| AXL | 2 |

| MERTK | 10 |

| MST1R (RON) | 11 |

| DDR1 | 0.1 |

| DDR2 | 7 |

| FLT3 | 7 |

| ROS1 | 23 |

| MKNK1/2 | 7 |

| TYRO3 | 28 |

| PDGFRA | 41 |

| TEK (TIE2) | 63 |

Table 2: Anti-proliferative Activity of Merestinib in Cancer Cell Lines [3][4]

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) - Anchorage Dependent | IC50 (nM) - Anchorage Independent |

| MKN45 | Gastric Carcinoma | MET Amplification | Potent (Specific value not cited) | Not Available |

| Hs746T | Gastric Carcinoma | MET Amplification | Potent (Specific value not cited) | Not Available |

| H1993 | Lung Adenocarcinoma | MET Amplification | Potent (Specific value not cited) | Not Available |

| U-87MG | Glioblastoma | MET Autocrine | Less Potent (Specific value not cited) | Not Available |

| KATO-III | Gastric Carcinoma | No MET Amplification | Less Potent (Specific value not cited) | Not Available |

| KM-12 | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 13-105 | 45-206 |

In Vivo Efficacy in Xenograft Models

Merestinib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models.

Table 3: In Vivo Anti-Tumor Efficacy of Merestinib [4][6]

| Xenograft Model | Cancer Type | Key Genetic Feature | Merestinib Dose | Tumor Growth Inhibition (TGI) / Regression |

| MKN45 | Gastric Carcinoma | MET Amplification | Not Specified | Significant TGI |

| U-87MG | Glioblastoma | MET Autocrine | Not Specified | Significant TGI |

| KP4 | Pancreatic Cancer | MET Autocrine | Not Specified | Significant TGI |

| H441 | Lung Cancer | MET Overexpression | Not Specified | Significant TGI |

| KM-12 | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 24 mg/kg, QD | Significant TGI (T/C = 4%) |

| EL1989 (PDX) | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 24 mg/kg, QD | Tumor Regression (-39.1%) |

| HNSCC (PDX) | Head and Neck Squamous Cell Carcinoma | ETV6-NTRK3 Fusion | Not Specified | Significant TGI |

| NIH-3T3 | Fibrosarcoma | TPM3-NTRK1 (Wild-type) | 12 or 24 mg/kg, QD | Tumor Regression |

| NIH-3T3 | Fibrosarcoma | TPM3-NTRK1 (G667C Mutant) | 12 or 24 mg/kg, QD | Tumor Growth Blocked |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways inhibited by Merestinib.

Caption: Merestinib inhibits MET receptor autophosphorylation.

Caption: Merestinib inhibits AXL receptor autophosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacodynamics of Merestinib.

Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition

This protocol is designed to assess the inhibitory effect of Merestinib on the phosphorylation of MET, AXL, or NTRK in cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., MKN45, KM-12)

-

Cell culture medium and supplements

-

Merestinib (stock solution in DMSO)

-

Ligand for receptor stimulation (e.g., HGF for MET)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for phospho-MET, total MET, phospho-AXL, total AXL, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if ligand stimulation is required.

-

Pre-treat cells with various concentrations of Merestinib or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

If applicable, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL HGF for 15 minutes).

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Add supplemented RIPA buffer to the cells and scrape to collect the lysate.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an antibody for the total protein (e.g., total MET) to confirm equal loading.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Merestinib treatment.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

Merestinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere and grow overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of Merestinib or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value of Merestinib by plotting cell viability against drug concentration.

-

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Merestinib's anti-tumor efficacy in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Merestinib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer Merestinib or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).

-

-

Monitoring and Measurement:

-

Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

Continue the experiment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).

-

Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) or tumor regression for the treatment groups compared to the control group.

-

Caption: Workflow for assessing in vivo efficacy of Merestinib.

Conclusion

Merestinib is a potent multi-kinase inhibitor with significant anti-tumor activity in a range of cancer models driven by aberrant MET, AXL, and NTRK signaling. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic pathways, supports its continued investigation as a promising therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the further preclinical evaluation of Merestinib and other targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay [protocols.io]

Merestinib (LY2801653): A Technical Guide to a Potent MET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib (LY2801653) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1] As a type-II ATP-competitive inhibitor, Merestinib exhibits a slow-off dissociation from the MET kinase, contributing to a prolonged pharmacodynamic effect.[2][3] Dysregulation of the MET signaling pathway, primarily through gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in various cancers.[4][5] Merestinib has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models with MET alterations and has shown clinical potential in patients with advanced cancers.[4][6] This technical guide provides an in-depth overview of Merestinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action and MET Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[4] Aberrant MET signaling, often due to genetic alterations, leads to constitutive activation of these pathways, promoting cancer development and progression.[4]

Merestinib functions as a type-II inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This mode of inhibition is characterized by a slow dissociation rate, leading to sustained target engagement.[2][3] By blocking the ATP-binding site, Merestinib prevents MET autophosphorylation and the subsequent activation of downstream signaling effectors.[5]

Quantitative Preclinical and Clinical Data

Merestinib has been extensively characterized in a variety of preclinical and clinical settings. The following tables summarize key quantitative data related to its potency, selectivity, and clinical efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of Merestinib

| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference(s) |

| MET | Cell-free (Ki) | 2 | [2][3][7][8] |

| MET (autophosphorylation) | H460 cells | 35.2 ± 6.9 | [3][7][8] |

| MET (autophosphorylation) | S114 cells | 59.2 | [3][6][7][8] |

| AXL | Cell-based | 2 | [2][7][8] |

| MERTK | Cell-based | 10 | [2][7][8] |

| MST1R (RON) | Cell-based | 11 | [2][7][8] |

| ROS1 | Cell-based | 23 | [2] |

| FLT3 | Cell-based | 7 | [2][7][8] |

| DDR1 | Cell-based | 0.1 | [2][7][8] |

| DDR2 | Cell-based | 7 | [2][7][8] |

| MKNK1/2 | Cell-based | 7 | [2][7][8] |

| NTRK | Anchorage-dependent proliferation (KM-12) | 13-105 | [9] |

| NTRK | Anchorage-independent proliferation (KM-12) | 45-206 | [9] |

Table 2: In Vitro Anti-proliferative Activity of Merestinib in MET-Altered Cell Lines

| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference(s) |

| MKN45 | Gastric | Amplification | Potent activity | [2][3] |

| Hs746T | Gastric | Amplification, Exon 14 Skipping | 34 | [2][10] |

| H1993 | Lung | Amplification | Potent activity | [2] |

Table 3: Phase I Clinical Trial Results of Merestinib (NCT01285037)

| Parameter | Finding | Reference(s) |

| Recommended Phase II Dose | 120 mg once daily | [4][11] |

| Overall Response (N=186) | ||

| Complete Response (CR) | 1 patient (Cholangiocarcinoma) | [4][11] |

| Partial Response (PR) | 3 patients (Cholangiocarcinoma) | [4][11] |

| Stable Disease (SD) | 60 patients (32%) | [4][11] |

| Response in Cholangiocarcinoma (CCA) with Merestinib + Gemcitabine/Cisplatin (N=16) | ||

| Partial Response (PR) | 3 patients (19%) | [4] |

| Stable Disease (SD) | 8 patients (50%) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of Merestinib.

In Vitro MET Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Merestinib on MET kinase activity.

Materials:

-

Recombinant human c-MET kinase (BPS Bioscience)[12]

-

5x Kinase Assay Buffer[12]

-

ATP (500 µM)[12]

-

PTK substrate (e.g., Poly(Glu:Tyr 4:1))[12]

-

Merestinib (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)[12]

-

96-well white plates

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[12]

-

Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.

-

Dispense the Master Mix into the wells of a 96-well plate.

-

Add Merestinib at various concentrations to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

-

Dilute the c-MET kinase in 1x Kinase Assay Buffer and add it to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes.[12]

-

To stop the kinase reaction, add the ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.[12]

-

Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature.[12]

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each Merestinib concentration and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of Merestinib on the proliferation of cancer cell lines.

Materials:

-

MET-dependent cancer cell lines (e.g., MKN-45, Hs746T)

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS)[13]

-

Merestinib

-

96-well cell culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/XTT-based reagent[13][14]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

-

Treat the cells with a serial dilution of Merestinib for 72 hours.[13]

-

Add the CellTiter 96® AQueous One Solution reagent to each well according to the manufacturer's protocol.[14]

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.[14]

Western Blot for MET Phosphorylation

This protocol is used to assess the inhibition of MET autophosphorylation in cells treated with Merestinib.

Materials:

-

MET-expressing cells (e.g., H460)

-

Hepatocyte Growth Factor (HGF)

-

Merestinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235) and anti-total-MET[15][16]

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of Merestinib for a specified time (e.g., 2 hours).

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.[17]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with 5% BSA in TBST.[19]

-

Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-MET antibody as a loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Merestinib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Merestinib formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Merestinib orally at the desired dose and schedule (e.g., 12 mg/kg, once daily).[10] The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

Conclusion

Merestinib (LY2801653) is a well-characterized, potent inhibitor of the MET signaling pathway with a broad spectrum of activity against other oncogenic kinases. Its preclinical profile demonstrates significant anti-tumor effects in models with MET pathway dysregulation. Early clinical data have shown a manageable safety profile and promising signs of anti-cancer activity, particularly in cholangiocarcinoma.[4] The experimental protocols detailed in this guide provide a framework for the continued investigation of Merestinib and other MET-targeting agents in both basic research and drug development settings. Further clinical evaluation is warranted to fully define the therapeutic potential of Merestinib in specific patient populations with MET-driven malignancies.[4]

References

- 1. qeios.com [qeios.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Cell viability assay [bio-protocol.org]

- 15. 4. Western blot confirmations [bio-protocol.org]

- 16. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

In Vitro Potency of Merestinib Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib (dihydrochloride), also known as LY2801653, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It functions as a type-II ATP-competitive inhibitor, demonstrating significant activity against a range of kinases implicated in oncology.[1][3] This technical guide provides a comprehensive overview of the in vitro potency of Merestinib dihydrochloride, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of the signaling pathways it modulates.

Biochemical Potency: Kinase Inhibition Profile

Merestinib exhibits a distinct kinase inhibition profile, with high potency against several key oncogenic kinases. The following tables summarize the inhibitory activity of Merestinib against a panel of kinases, presenting both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: Merestinib Kinase Inhibitory Potency

| Target Kinase | IC50 (nM) | Ki (nM) |

| MET | 4.7[4] | 2[1][2][3] |

| AXL | 2[1][2][3] | - |

| MERTK | 10[1][2][3] | - |

| TYRO3 | 28[1][2] | - |

| MST1R (RON) | 11[1][2][3] | - |

| ROS1 | - | - |

| DDR1 | 0.1[1][2][3] | - |

| DDR2 | 7[1][2][3] | - |

| FLT3 | 7[1][2][3] | - |

| TEK | 63[1][2] | - |

| MKNK1/2 | 7[1][2][3] | - |

| PDGFRA | 41[1][2] | - |

Table 2: Merestinib and Metabolites NTRK Binding Affinity [5]

| Target Kinase | Merestinib Kd (nM) | Metabolite M1 Kd (nM) | Metabolite M2 Kd (nM) |

| NTRK1 | 20 | 15 | 120 |

| NTRK2 | 92 | 61 | 320 |

| NTRK3 | 54 | - | - |

Cellular Potency: Anti-proliferative and Signaling Inhibition

In cellular assays, Merestinib demonstrates potent inhibition of signaling pathways and anti-proliferative activity in cancer cell lines with specific genetic profiles.

Table 3: Inhibition of MET Autophosphorylation

| Cell Line | Condition | IC50 (nM) |

| H460 | HGF-stimulated | 35.2 ± 6.9[1][2][3] |

| S114 | 59.2[1][2][3] |

Table 4: Anti-proliferative Activity in NTRK Fusion-Positive Cell Line [4]

| Cell Line | Assay Type | IC50 (nM) |

| KM-12 (TPM3-NTRK1) | Anchorage-dependent proliferation | 13-105 |

| KM-12 (TPM3-NTRK1) | Anchorage-independent proliferation | 45-206 |

Merestinib also shows more potent anti-proliferative effects in cell lines with MET gene amplification (e.g., MKN45, Hs746T, H1993) compared to those without (e.g., U-87MG, KATO-III).[3][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF KinEASE)

This protocol outlines a general procedure for determining the in vitro potency of Merestinib against purified kinases using the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE platform.

Materials:

-

Purified kinase

-

Biotinylated substrate peptide

-

ATP

-

This compound

-

Kinase reaction buffer

-

HTRF Detection Buffer

-

Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

Kinase Reaction: a. In a 384-well plate, add the kinase, biotinylated substrate peptide, and Merestinib at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the reaction by adding HTRF Detection Buffer containing EDTA. b. Add the Eu3+ cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. c. Incubate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET signal development.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular MET Autophosphorylation Assay (PathHunter®)

This protocol describes a general method for assessing the inhibitory effect of Merestinib on MET receptor tyrosine kinase autophosphorylation in a cellular context using the PathHunter® cell-based assay.

Materials:

-

PathHunter® cells engineered to express a MET receptor fusion protein

-

Hepatocyte Growth Factor (HGF)

-

This compound

-

Cell culture medium

-

PathHunter® Detection Reagents

-

White, opaque 96-well microplates

Procedure:

-

Cell Plating: Seed the PathHunter® cells in a 96-well microplate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a predetermined time.

-

Stimulation: Stimulate the cells with HGF to induce MET receptor dimerization and autophosphorylation.

-

Detection: a. Add the PathHunter® Detection Reagents to the wells. b. Incubate at room temperature to allow for the generation of a chemiluminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and plot the signal against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol provides a general workflow for analyzing the phosphorylation status of target proteins (e.g., MET, ERK) in cell lysates following treatment with Merestinib.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Treat cultured cells with various concentrations of Merestinib. b. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates.

-

SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Merestinib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Merestinib

Merestinib primarily targets the MET, AXL, and NTRK signaling pathways, which are crucial for cell proliferation, survival, and migration.

Caption: Simplified MET signaling pathway inhibited by Merestinib.

Caption: AXL receptor signaling pathway targeted by Merestinib.

Caption: NTRK fusion protein signaling cascade inhibited by Merestinib.

Experimental Workflows

Caption: Workflow for an in vitro kinase inhibition assay.

Caption: Workflow for the MTT cell proliferation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 4. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biomarker.onclive.com [biomarker.onclive.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Merestinib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It primarily targets the MET proto-oncogene, a receptor tyrosine kinase, but also demonstrates significant activity against a range of other kinases including NTRK, AXL, RON, MERTK, TYRO3, ROS1, and MKNK1/2.[2][3] This broad-spectrum activity makes Merestinib a subject of interest in preclinical and clinical research for various cancers. Dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Merestinib acts as a type II ATP-competitive inhibitor, binding to the "DFG-out" conformation of the kinase domain, which provides a prolonged pharmacodynamic effect.[3][5]

These application notes provide a comprehensive overview of the in vivo application of this compound, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Merestinib exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases, thereby disrupting downstream signaling cascades crucial for cancer cell growth and survival. Its primary target, MET, upon activation by its ligand, hepatocyte growth factor (HGF), triggers pathways such as RAS/MAPK and PI3K/AKT. Merestinib's inhibition of MET, as well as other key kinases like NTRK and AXL, leads to the downregulation of these pro-survival signals.[3][4]

Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by Merestinib.

Caption: Merestinib inhibits MET, NTRK, AXL, and MKNK1/2 signaling pathways.

Quantitative In Vivo Efficacy Data

The following tables summarize the anti-tumor efficacy of Merestinib in various xenograft models.

Table 1: Merestinib Monotherapy in Xenograft Models

| Cell Line/Model | Cancer Type | Mouse Strain | Dose and Schedule | T/C (%)* | p-value | Reference |

| KM-12 | Colorectal Carcinoma | Athymic Nude | 24 mg/kg, QD, PO | 4 | <0.001 | [3] |

| HNSCC PDX (ETV6-NTRK3) | Head and Neck Squamous Cell Carcinoma | Not Specified | 24 mg/kg, QD, PO | 6.2 | <0.001 | [3] |

| HNSCC PDX (ETV6-NTRK3) | Head and Neck Squamous Cell Carcinoma | Not Specified | 12 mg/kg, QD, PO | Not Statistically Different from Vehicle | - | [3] |

| Hs746t | Gastric Cancer | Athymic Nude | 12 mg/kg, QD, PO | Significant Tumor Growth Inhibition | <0.05 | [6] |

| Hs746t | Gastric Cancer | Athymic Nude | 6 mg/kg, QD, PO | Suboptimal | - | [6] |

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Merestinib Dihydrochloride in Non-Small Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is a potent, orally bioavailable, type-II ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), by promoting cell proliferation, survival, invasion, and angiogenesis.[3] Merestinib has demonstrated significant anti-tumor activity in preclinical models and is under investigation for the treatment of cancers with MET alterations, such as MET amplification and MET exon 14 skipping mutations.[3][4]

These application notes provide a summary of the in vitro activity of Merestinib dihydrochloride in NSCLC cell lines and detailed protocols for key experimental assays to evaluate its biological effects.

Data Presentation

Table 1: Kinase Inhibitory Activity of Merestinib

| Target Kinase | IC50 (nM) |

| c-MET (Ki) | 2 |

| AXL | 2 |

| FLT3 | 7 |

| MKNK1/2 | 7 |

| DDR2 | 7 |

| MERTK | 10 |

| MST1R (RON) | 11 |

| ROS1 | 23 |

| TYRO3 | 28 |

| PDGFRA | 41 |

| TEK | 63 |

| DDR1 | 0.1 |

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Activity of Merestinib in Cancer Cell Lines

| Cell Line | Cancer Type | MET Status | Assay | IC50 (nM) |

| H460 | NSCLC | MET expressing | MET Autophosphorylation | 35.2 ± 6.9 |

| S114 | - | MET expressing | MET Autophosphorylation | 59.2 |

| MKN45 | Gastric Cancer | MET Amplified | Anti-proliferative | Potent |

| Hs746T | Gastric Cancer | MET Amplified | Anti-proliferative | Potent |

| H1993 | NSCLC | MET Amplified | Anti-proliferative | Potent |

| U-87MG | Glioblastoma | MET Autocrine | Anti-proliferative | Less Potent |

| KATO-III | Gastric Cancer | No MET Amplification | Anti-proliferative | Less Potent |